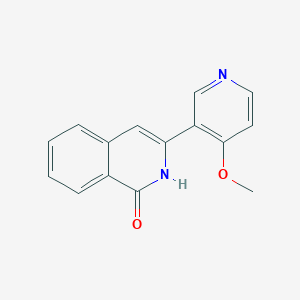

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one

Description

Properties

IUPAC Name |

3-(4-methoxypyridin-3-yl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-6-7-16-9-12(14)13-8-10-4-2-3-5-11(10)15(18)17-13/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLCVXBMYYTQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C2=CC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium(III)-Catalyzed Tandem Cyclization Method

One of the most efficient and mild methods to synthesize the 3,4-dihydroisoquinolin-1(2H)-one core is through a tandem Rhodium(III)-catalyzed system. This method involves the coupling of N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate under mild conditions, resulting in a one-pot synthesis of the core structure.

- Reaction Conditions: Mild temperature, Rh(III) catalyst.

- Key Features: High functional group tolerance, broad substrate scope (28 examples reported), and smooth reaction profile.

- Mechanism Insight: The Rh(III) catalyst facilitates C-H allylation and N-alkylation cyclization, crucial for ring closure to form the dihydroisoquinolinone core.

This method provides a versatile and efficient route to the core scaffold, which is chemically stable and suitable for further functionalization.

| Parameter | Details |

|---|---|

| Catalyst | Rhodium(III) |

| Substrates | N-methoxy-3-methylbenzamide, 2-methylidenetrimethylene carbonate |

| Reaction Type | Tandem C-H allylation and N-alkylation cyclization |

| Temperature | Mild (specific temp not detailed) |

| Yield | High (varies with substrate) |

| Functional Group Tolerance | Broad |

Alternative Synthetic Approaches

While the Rhodium-catalyzed method is prominent, other classical methods include:

- Cyclization of appropriate benzamide derivatives under acidic or basic conditions.

- Use of amide precursors with electrophilic reagents to induce ring closure.

However, these methods often lack the mildness and broad substrate compatibility of the Rh(III)-catalyzed approach.

Summary of Preparation Methods

Research Findings and Notes

- The 3,4-dihydroisoquinolin-1(2H)-one core is a chemically stable scaffold that facilitates the attachment of diverse substituents, including heteroaryl groups such as 4-methoxypyridin-3-yl.

- The Rh(III)-catalyzed method offers a mild, efficient, and broadly applicable route to the core, which is essential for scalable synthesis.

- Structure-activity relationship (SAR) studies emphasize the importance of conformational rigidity and hydrogen bonding in the core to maintain biological activity, guiding the design of substitution patterns.

- The convergent synthetic approach allows modular assembly, enhancing the ability to optimize pharmacological properties through substitution variation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2-dihydroisoquinolin-1-one scaffold is versatile, with modifications to its substituents significantly altering biological activity. Below is a detailed comparison with structurally and functionally related compounds:

Pharmacological Chaperones for AAAH Enzymes

- Compound III: 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one Substituents: Amino, benzyl, nitro, and quinolyl groups. Activity: Stabilizes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase 2 (TPH2) by acting as a pharmacological chaperone. It increases TH activity in vivo and mitigates enzyme misfolding in phenylketonuria (PKU) models . Key Difference: Unlike 3-(4-methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one, Compound III targets enzyme stabilization rather than microtubule disruption, highlighting the scaffold’s adaptability to diverse therapeutic applications.

Antitubulin Agents

- Heterocombretastatins with Benzofuran Moieties

- Substituents : Benzofuran or benzo[b]furan rings.

- Activity : Exhibit high antitumor activity in vitro and in vivo, with benzofuran derivatives showing comparable or superior cytotoxicity to combretastatin A-4 (CA-4) .

- Key Difference : Replacement of the 4-methoxypyridin-3-yl group with benzofuran improves pharmacokinetic properties, such as solubility, but reduces specificity for tubulin binding in some analogs .

Structural Analogs with Undefined Activity

- 3-(4-Methylphenyl)-1,2-dihydroisoquinolin-1-one Substituents: 4-methylphenyl group.

- 7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one Substituents: Bromo and methyl groups. Activity: Primarily used in synthetic chemistry; biological effects remain uncharacterized .

Table 1: Comparative Overview of Key Compounds

Physicochemical and Structural Insights

- This contrasts with the electron-withdrawing nitro group in Compound III, which may favor interactions with enzyme active sites .

- Solubility: Methoxy and pyridine groups likely improve aqueous solubility compared to hydrophobic analogs like 3-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one .

Biological Activity

3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a methoxypyridine moiety and a dihydroisoquinolinone core. Its molecular formula is with a molecular weight of approximately 252.27 g/mol. The unique substitution pattern on the pyridine ring enhances its solubility and biological activity compared to similar compounds.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

2. Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation. The mechanism involves modulating specific signaling pathways associated with cell growth and apoptosis. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins.

3. Neuroprotective Effects

The compound has potential neuroprotective properties, which are being explored for treating neurodegenerative diseases. It may interact with neurotransmitter receptors and inhibit enzymes involved in neuroinflammation, thereby protecting neuronal cells from damage .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. For example:

- Enzyme Inhibition : It can inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells, which is crucial for various signaling pathways related to inflammation and cell proliferation .

- Receptor Modulation : The compound may modulate the activity of neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests strong potential for development as an antibacterial agent.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects revealed that treatment with this compound reduced cell viability in human breast cancer cell lines by approximately 50% at a concentration of 10 µM after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through caspase activation and modulation of apoptosis-related proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methoxypyridin-3-yl)-1,2-dihydroisoquinolin-1-one, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For derivatives of 1,2-dihydroisoquinolin-3(4H)-one, a common approach involves reacting intermediates with acyl chlorides under reflux in anhydrous dioxane with 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. Post-reaction, acidification with HCl, extraction (e.g., ethyl acetate), and purification via silica gel thin-layer chromatography (TLC) or column chromatography are recommended. Yield optimization may require adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios .

- Characterization : Confirm purity using melting point analysis, mass spectrometry (MS), and H NMR. For example, H NMR can verify methoxy (-OCH) and pyridinyl proton signals .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE Requirements : Use NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Avoid skin contact; wash hands thoroughly after handling .

- Engineering Controls : Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and avoid contamination of shared equipment .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and stereochemistry. For example, SHELXTL is widely used for small-molecule crystallography, providing high-resolution data to confirm the dihydroisoquinolinone core and methoxypyridinyl substituent .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect acetylcholinesterase inhibition?

- Methodology : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) on the pyridinyl or isoquinolinone moieties. Evaluate bioactivity via enzymatic assays (e.g., Ellman’s method) and correlate results with computational docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with catalytic serine) .

- Data Interpretation : Compare IC values and molecular docking scores to establish structure-activity relationships (SAR). For instance, bulkier substituents may hinder binding, while electron-donating groups (e.g., -OCH$_3) enhance activity .

Q. What computational strategies predict the compound’s potential targets beyond acetylcholinesterase?

- Methodology : Use in silico target prediction tools (e.g., SwissTargetPrediction) and molecular dynamics simulations to explore kinase or GPCR binding. Validate predictions with in vitro assays (e.g., kinase inhibition profiling) .

- Case Study : Derivatives of dihydroisoquinolinones have shown affinity for Lck kinase, suggesting cross-reactivity studies are warranted .

Q. How can conflicting spectral or crystallographic data be resolved?

- Troubleshooting : If NMR/MS data conflicts with crystallography, re-examine sample purity (e.g., via HPLC) or consider polymorphism. For example, SHELXD can detect twinning or disorder in crystals, which may explain discrepancies .

Q. What strategies mitigate byproduct formation during synthesis?

- Optimization : Monitor reaction progress using TLC or LC-MS. If unwanted impurities arise (e.g., from incomplete acylation), optimize reaction conditions (e.g., higher catalyst loading, inert atmosphere) .

- Case Example : Impurities like 2-(3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione can form during synthesis; column chromatography with hexane/ethyl acetate gradients effectively removes them .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.